![molecular formula C28H28N2O B452834 N-[(4-methylphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452834.png)
N-[(4-methylphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a quinoline ring, an isobutylphenyl group, and a methylbenzyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Isobutylphenyl Group: The isobutylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where isobutylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through a nucleophilic substitution reaction, where a methylbenzyl halide reacts with the quinoline derivative in the presence of a base such as sodium hydride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(4-methylphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide can be compared with other similar compounds, such as:
2-(4-isobutylphenyl)-4-quinolinecarboxamide: Lacks the methylbenzyl group, which may affect its chemical reactivity and biological activity.
N-(4-methylbenzyl)-4-quinolinecarboxamide: Lacks the isobutylphenyl group, which may influence its solubility and interaction with molecular targets.
4-quinolinecarboxamide derivatives: Various derivatives with different substituents can exhibit diverse chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C28H28N2O |
|---|---|
Molecular Weight |
408.5g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C28H28N2O/c1-19(2)16-21-12-14-23(15-13-21)27-17-25(24-6-4-5-7-26(24)30-27)28(31)29-18-22-10-8-20(3)9-11-22/h4-15,17,19H,16,18H2,1-3H3,(H,29,31) |
InChI Key |
RYMNMZPTVQIGDW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)CC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


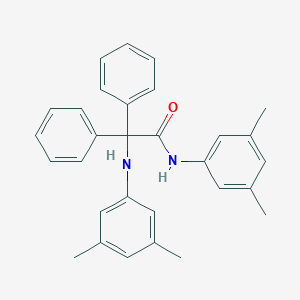
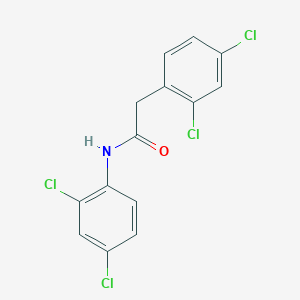
![4-isopropoxy-N-[1-(4-isopropylphenyl)propyl]benzamide](/img/structure/B452754.png)
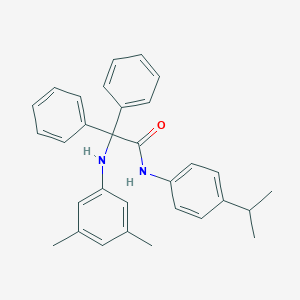
![6-{[3,5-Bis(ethoxycarbonyl)phenyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B452757.png)
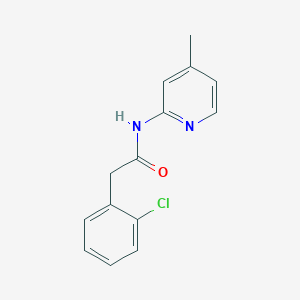
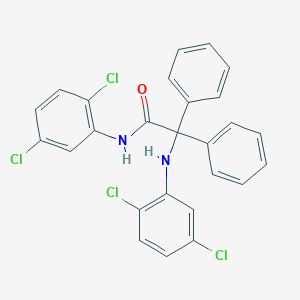
![1-[(2,6-Dichlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B452761.png)
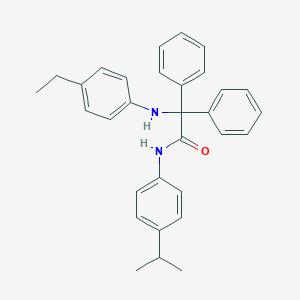
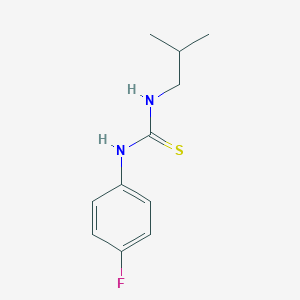
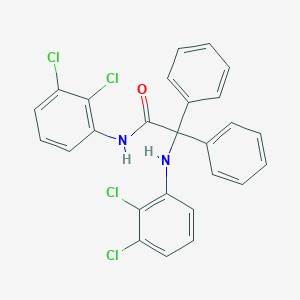
![4-isopropyl 2-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B452767.png)
![ethyl 2-{[(4,5-dimethylthiophen-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B452768.png)
![N,N-dibenzyl-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B452773.png)
